molecular formula C9H9F3 B1390632 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene CAS No. 1138445-12-1

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene

Cat. No.: B1390632
CAS No.: 1138445-12-1
M. Wt: 174.16 g/mol
InChI Key: YHDDLAXSGOTLOO-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is an organic compound characterized by the presence of difluoroethyl and fluoro substituents on a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene typically involves the difluoroethylation of arylboronic acids. One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating agent . This reaction is carried out under specific conditions to ensure the successful introduction of the difluoroethyl group onto the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoroethylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro and difluoroethyl groups influence the reactivity of the aromatic ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoroethyl-substituted benzoic acids, while reduction reactions may produce difluoroethyl-substituted toluenes.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both difluoroethyl and fluoro groups on a methylbenzene ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(1,1-difluoroethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDDLAXSGOTLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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